molecular formula C13H12N2O2 B12066821 Methyl 4-(6-aminopyridin-2-YL)benzoate

Methyl 4-(6-aminopyridin-2-YL)benzoate

Cat. No.: B12066821
M. Wt: 228.25 g/mol
InChI Key: XYBDLQKILVAMRB-UHFFFAOYSA-N
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Description

Methyl 4-(6-aminopyridin-2-YL)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 6-aminopyridin-2-yl substituent at the para position of the benzene ring. Its molecular structure balances aromaticity (from the benzene and pyridine rings) with polar interactions (via the amino group), influencing solubility, reactivity, and supramolecular interactions.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-(6-aminopyridin-2-yl)benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(14)15-11/h2-8H,1H3,(H2,14,15)

InChI Key

XYBDLQKILVAMRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-2-YL)benzoate typically involves the esterification of 4-(6-aminopyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-2-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-aminopyridin-2-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-2-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 2: Comparison with Ethyl Benzoate Derivatives

Feature This compound Compounds
Ester Group Methyl Ethyl
Heterocycle 6-Aminopyridine Pyridazine, Isoxazole
Linker Direct attachment Phenethylamino/thio/ether
Molecular Flexibility Rigid Flexible
Lipophilicity Lower Higher

Biological Activity

Methyl 4-(6-aminopyridin-2-YL)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group attached to a benzoic acid moiety, with a 6-aminopyridine substituent. This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group on the pyridine ring can form hydrogen bonds, enhancing binding affinity to target sites. This compound has been studied for its potential as an inhibitor in various biochemical pathways.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis and function.
  • Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in drug metabolism, which can enhance the efficacy of co-administered drugs by preventing their degradation.

Case Studies

  • Antimicrobial Efficacy :
    • A study tested this compound against Escherichia coli and Staphylococcus aureus , demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a decrease in cell viability by approximately 50% at concentrations of 10 µM after 48 hours, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Interaction :
    • The compound was evaluated for its ability to inhibit cytochrome P450 enzymes, showing IC50 values suggesting moderate inhibition which could influence pharmacokinetics when used alongside other medications.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32–128 µg/mL
AntimicrobialS. aureus64–256 µg/mL
AnticancerHeLaIC50 = 10 µM
AnticancerMCF-7IC50 = 10 µM
Enzyme InhibitionCytochrome P450IC50 = 25 µM

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